molecular formula C₉H₂₃Cl₂N₃O B030982 Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride CAS No. 34450-15-2

Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride

Cat. No. B030982
CAS RN: 34450-15-2
M. Wt: 260.2 g/mol
InChI Key: BWGUIRARVGYOIR-UHFFFAOYSA-N
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Description

“Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride” is a chemical compound with the molecular formula C9H23Cl2N3O . It is used extensively in scientific research and exhibits a broad range of applications, including drug development, biochemistry studies, and polymer synthesis.


Molecular Structure Analysis

The molecular structure of “Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride” consists of a central acetamide group (CH3CONH2) attached to a butyl chain with additional amine groups. The molecule also includes two chloride ions, as indicated by the “dihydrochloride” in its name .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride” include a molecular weight of 292.20 g/mol . It has 7 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is characterized by a rotatable bond count of 9 . Its exact mass is 291.1116470 g/mol, and its monoisotopic mass is also 291.1116470 g/mol . The topological polar surface area is 108 Ų .

Mechanism of Action

Target of Action

N8-Acetylspermidine dihydrochloride primarily targets acetylspermidine deacetylase , an enzyme involved in the metabolism of polyamines . It also plays a role in regulating ischemic cardiac apoptosis, which is a process of programmed cell death that occurs in response to ischemic injury .

Mode of Action

N8-Acetylspermidine dihydrochloride acts as a substrate for acetylspermidine deacetylase . . This compound’s interaction with its targets leads to changes in enzyme activity, which can affect various cellular processes.

Biochemical Pathways

The compound is involved in the polyamine metabolic pathway. Polyamines, such as spermidine, are organic compounds that play crucial roles in cellular processes like DNA stabilization, protein synthesis, and cell growth . N8-Acetylspermidine dihydrochloride is rapidly deacetylated back to spermidine by acetylspermidine deacetylase , affecting the balance of polyamines in the cell and potentially influencing these cellular processes.

Result of Action

The action of N8-Acetylspermidine dihydrochloride can lead to changes in the levels of polyamines within the cell, impacting various cellular processes. For instance, it has been associated with the regulation of ischemic cardiac apoptosis, potentially influencing cardiac function .

properties

IUPAC Name

N-[4-(3-aminopropylamino)butyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-3-2-6-11-7-4-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGUIRARVGYOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCNCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13431-24-8 (Parent)
Record name Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90188023
Record name Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride

CAS RN

34450-15-2
Record name Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N8-Acetylspermidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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